molecular formula C19H16N4O B8310966 5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine

5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine

Cat. No. B8310966
M. Wt: 316.4 g/mol
InChI Key: JSPJGKUIWGWCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869485

Procedure details

1.27 g of 4-(3-methoxyphenyl)-1-phenyl-2-amino-3-cyanopyrrole are heated at 180° C. with a spatula tipful of dimethylaminopyridine for 7 h in 14 ml of formamide under a nitrogen atmosphere. After cooling to RT, the mixture is treated with water and the crystals obtained are filtered off, washed with water and dried. After chromatography on silica gel (ethyl acetate/hexane 4:1), the product-containing fractions are concentrated, slurried in ether and filtered. 5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine having a melting point of 159°-160° C. is obtained. 1H--NMR (d6 -DMSO): delta (ppm)=3.8 (s, 3H), 6.3 (br. s, 2H), 6.9 (br. d, 1H), 7.1 (m, 2H), 7.3-7.45 (m, 2H), 7.55(t, 2H), 7.75 (s, 1H), 7.9 (d, 2H), 8.2 (s, 1H).
Name
4-(3-methoxyphenyl)-1-phenyl-2-amino-3-cyanopyrrole
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:21]#[N:22])=[C:11]([NH2:20])[N:12]([C:14]3C=CC=CC=3)[CH:13]=2)[CH:6]=[CH:7][CH:8]=1.CN([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28]N=1)C.O.[CH:33]([NH2:35])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]3[C:11]([NH2:20])=[N:12][CH:14]=[N:22][C:21]=3[N:35]([C:33]3[CH:26]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH:13]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
4-(3-methoxyphenyl)-1-phenyl-2-amino-3-cyanopyrrole
Quantity
1.27 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C(=C(N(C1)C1=CC=CC=C1)N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
After chromatography on silica gel (ethyl acetate/hexane 4:1), the product-containing fractions are concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CN(C=2N=CN=C(C21)N)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.